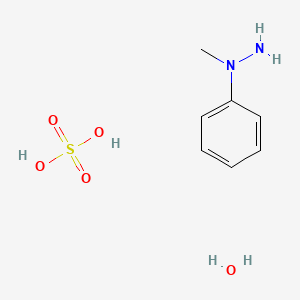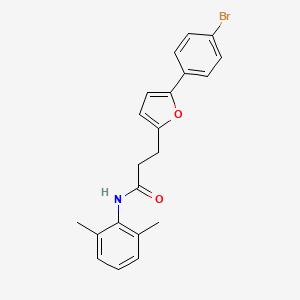
N'-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a 3-chloro-4-methylphenyl group, a cyclohexyl group, and an ethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea typically involves the reaction of 3-chloro-4-methylaniline with cyclohexyl isocyanate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as acetonitrile or dichloromethane, and the reaction temperature is usually maintained between 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can be scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexylurea
- N-(3-Chloro-4-methylphenyl)-N’-ethylurea
- N-(3-Chloro-4-methylphenyl)-N’-cyclohexyl-N-methylurea
Comparison: N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea is unique due to the presence of both cyclohexyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. The combination of these groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
This article provides a comprehensive overview of N’-(3-Chloro-4-methylphenyl)-N-cyclohexyl-N-ethylurea, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
853319-13-8 |
|---|---|
Formule moléculaire |
C16H23ClN2O |
Poids moléculaire |
294.82 g/mol |
Nom IUPAC |
3-(3-chloro-4-methylphenyl)-1-cyclohexyl-1-ethylurea |
InChI |
InChI=1S/C16H23ClN2O/c1-3-19(14-7-5-4-6-8-14)16(20)18-13-10-9-12(2)15(17)11-13/h9-11,14H,3-8H2,1-2H3,(H,18,20) |
Clé InChI |
OYROPLRBQAKLTA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)C(=O)NC2=CC(=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)


![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)





![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)
![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)


